Miconazole N-(2-Methyl)propanoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H20Cl4N2O3 |
|---|---|
Molecular Weight |
502.2 g/mol |
IUPAC Name |
2-[3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-3-ium-1-yl]-2-methylpropanoate |
InChI |
InChI=1S/C22H20Cl4N2O3/c1-22(2,21(29)30)28-8-7-27(13-28)11-20(17-6-5-16(24)10-19(17)26)31-12-14-3-4-15(23)9-18(14)25/h3-10,13,20H,11-12H2,1-2H3 |
InChI Key |
XPEIFDJIVDKSMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)[O-])N1C=C[N+](=C1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization of Miconazole N 2 Methyl Propanoate
Strategies for the Synthesis of Miconazole (B906) and its Precursors
The synthesis of miconazole is a multi-step process that begins with the construction of its core chemical scaffold. Various routes have been developed, focusing on the efficient assembly of the imidazole (B134444) and dichlorophenyl ethyl ether moieties.
The classical synthesis of miconazole often starts from 2,4-dichloroacetophenone or a related precursor. A common pathway involves the bromination or chlorination of 2,4-dichloroacetophenone to yield 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one. This intermediate then undergoes an N-alkylation reaction with imidazole to form 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. google.com
The subsequent key steps in a widely recognized synthetic route are:
Reduction: The carbonyl group of the imidazolyl ketone intermediate is reduced to a hydroxyl group. This is typically achieved using a reducing agent like sodium borohydride in a solvent such as methanol. scielo.org.mxyoutube.com This step yields the crucial alcohol intermediate, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol.
O-alkylation: The final step is the etherification of the newly formed alcohol. The sodium salt of the alcohol intermediate is generated using a strong base like sodium hydride in an anhydrous solvent such as dimethylformamide (DMF). redalyc.orgdrugbank.com This alkoxide is then reacted with 2,4-dichlorobenzyl chloride in an O-alkylation reaction to produce miconazole. google.com
An alternative and more advanced approach to the N-alkylation of the imidazole ring involves the use of a carbenoid intermediate. redalyc.orgresearchgate.net This method starts with the generation of a diazoketone, such as 2-diazo-1-(2,4-dichlorophenyl)ethanone, from 2,4-dichlorobenzoic acid. scielo.org.mxredalyc.org The diazoketone then reacts with imidazole in the presence of a copper catalyst, like copper(II) acetylacetonate, to achieve an intermolecular insertion of the carbenoid species into the N-H bond of imidazole. scielo.org.mx This carbenoid insertion offers an alternative route to prepare N-alkylated imidazoles and can be advantageous under certain conditions. redalyc.org
The table below summarizes a typical synthetic sequence for miconazole.
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | 2,4-Dichlorobenzoic acid | PPh₃, NBS, Diazomethane | 2-Diazo-1-(2,4-dichlorophenyl)ethanone |
| 2 | Imidazole, Diazoketone | Cu(acac)₂ | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone |
| 3 | Imidazolyl ketone | NaBH₄, Methanol | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol |
| 4 | Imidazolyl ethanol | NaH, 2,4-Dichlorobenzyl chloride | Miconazole |
Miconazole possesses a chiral center, and its enantiomers can exhibit different biological activities. Consequently, stereoselective synthesis is a critical consideration for producing enantiomerically pure forms of the drug. A chemoenzymatic approach has been successfully employed to synthesize single enantiomers of miconazole.
This strategy utilizes enzymes, specifically oxidoreductases like alcohol dehydrogenases, to introduce chirality at a key intermediate stage. The process involves the stereoselective reduction of a prochiral ketone, such as 2-chloro-1-(2,4-dichlorophenyl)ethanone. The use of alcohol dehydrogenases allows for the production of enantiopure (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol under mild reaction conditions. This chiral alcohol is a valuable building block that can then be carried forward through the remaining chemical steps—amination with imidazole and subsequent O-alkylation—to yield the desired (R)-miconazole enantiomer. This chemoenzymatic method highlights the importance of integrating biocatalysis into synthetic routes to achieve high stereoselectivity.
Design and Elaboration of N-Substituted Miconazole Derivatives
The imidazole ring of miconazole contains a tertiary nitrogen atom (N-3) that is nucleophilic and can be further functionalized. This allows for the creation of N-substituted derivatives, including quaternary ammonium (B1175870) salts and other modified structures through esterification or amidation.
Quaternization of the imidazole ring in miconazole involves the alkylation of the sp²-hybridized nitrogen atom, leading to a positively charged imidazolium salt. This modification transforms the molecule into a quaternary ammonium compound. The target compound, Miconazole N-(2-Methyl)propanoate, is identified as a quaternary salt, specifically 2-(3-(2-((2,4-dichlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazol-3-ium-1-yl)-2-methylpropanoate. anantlabs.com
The synthesis of such derivatives generally involves reacting the parent N-substituted imidazole (miconazole) with a suitable alkylating agent. General methods for the quaternization of N-substituted imidazoles can be adapted for this purpose. One advanced technique is the copper-catalyzed direct aryl quaternization of N-substituted imidazoles using diaryliodonium salts. organic-chemistry.org This method provides a route to aryl imidazolium salts and tolerates a range of functional groups. organic-chemistry.org For the synthesis of an alkyl-substituted quaternary salt like this compound, the reaction would typically involve an alkyl halide or a similar electrophile that provides the 2-methylpropanoate group.
The combination of imidazole antifungals with quaternary ammonium compounds has also been explored, indicating the chemical compatibility and potential for synergistic effects between these two classes of molecules. researchgate.netnih.gov
The structure of this compound indicates that an ester group has been introduced into the molecule. The synthesis of miconazole analogues with ester functionalities has been reported as a strategy for pharmacomodulation. nih.govresearchgate.net These derivatives can be prepared by substituting portions of the miconazole structure, such as the 2,4-dichlorobenzyloxy moiety, with aliphatic or aromatic esters. researchgate.net
For the synthesis of this compound, a targeted esterification would be required. General synthetic strategies for creating imidazole-containing esters often involve multi-component reactions or the functionalization of pre-formed imidazole rings. researchgate.net For instance, methods for synthesizing imidazoles with an ester moiety at the C-2 position have been developed. rsc.org In the case of the target quaternary salt, the ester-containing group is attached to the imidazole nitrogen. This could be achieved by using an alkylating agent that already contains the 2-methylpropanoate ester moiety.
While specific literature on the amidation of miconazole is scarce, general techniques for the amidation of imidazole-containing structures exist. These often involve activating a carboxylic acid and reacting it with an amine-functionalized imidazole precursor.
Optimization of Synthetic Pathways for this compound
Key parameters that are typically optimized include:
Catalyst Selection and Loading: In steps like the carbenoid insertion or quaternization, the choice of catalyst (e.g., copper salts) and its concentration can significantly impact reaction efficiency and yield. redalyc.orgorganic-chemistry.org
Solvent Effects: The polarity and nature of the solvent (e.g., DMF, toluene, methanol) can influence reaction rates and the solubility of reactants and intermediates. redalyc.org
Reaction Temperature and Time: These parameters are critical for controlling the rate of reaction and minimizing the formation of side products. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in the synthesis of some imidazole derivatives. orientjchem.org
Reagent Stoichiometry: The molar ratios of reactants, such as the alkylating agent or the base used, must be carefully controlled to maximize the conversion of the starting material and prevent unwanted side reactions.
Statistical methods like Design of Experiments (DOE) can be employed to systematically study the effects of multiple variables simultaneously. For example, a central composite design could be used to model the reaction and identify the optimal conditions for temperature, catalyst loading, and solvent volume to maximize the yield of the desired product. Such an approach would be invaluable in developing an efficient and robust synthesis for this compound.
The table below outlines variables that would be considered in the optimization of a key synthetic step, such as the N-alkylation/quaternization of miconazole.
| Parameter | Variable Range | Potential Impact |
| Temperature | 25°C - 120°C | Reaction rate, side product formation |
| Solvent | Toluene, DMF, Acetonitrile | Reagent solubility, reaction kinetics |
| Base | NaH, K₂CO₃, Organic base | Rate of deprotonation/alkoxide formation |
| Reactant Ratio | 1:1 to 1:2 (Miconazole:Alkylating agent) | Yield, formation of byproducts |
| Reaction Time | 1 hour - 24 hours | Conversion rate, product degradation |
Yield Enhancement and Purity Considerations
In the synthesis of active pharmaceutical ingredients (APIs) like Miconazole, maximizing yield and ensuring high purity are paramount. The presence of impurities such as this compound must be strictly controlled. Yield enhancement strategies focus on optimizing reaction parameters to favor the formation of the desired product over side reactions.
Key considerations for enhancing yield and purity include:
Stoichiometry of Reactants: Precise control over the molar ratios of reactants, such as imidazole and the alkylating agent, is critical to prevent side reactions.
Reaction Conditions: Temperature, pressure, and reaction time are optimized to maximize the conversion to Miconazole while minimizing the degradation of reactants or products and the formation of byproducts. For instance, certain syntheses of Miconazole precursors are conducted at specific temperatures, such as 0 °C or 85 °C, to control the reaction pathway. redalyc.orgscielo.org.mx
Catalyst Selection: The choice of catalyst can significantly influence reaction rate and selectivity. In Miconazole synthesis, phase transfer catalysts and metal salts like copper (II) acetylacetonate have been employed to improve efficiency. google.comredalyc.org
Purification Techniques: Post-synthesis purification is essential for removing impurities. Techniques such as recrystallization from appropriate solvents (e.g., n-hexane) and column chromatography are commonly used to achieve the desired purity of the final product. researchgate.netresearchgate.net
The table below summarizes various conditions reported for key steps in Miconazole synthesis, which are crucial for controlling the impurity profile.
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature | Yield |
| N-Alkylation | Imidazole, 2,4-dichloro-α-chloroacetophenone | Organic base | Organic solvent | 40-100 °C | Not specified |
| Ketone Reduction | 1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanone | Sodium borohydride | Methanol | Not specified | High |
| O-Alkylation | 1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanol, 2,4-dichlorobenzyl chloride | Sodium hydride | DMF | Room Temp | 70% |
| Carbenoid Insertion | Diazoketone, Imidazole | Copper (II) acetylacetonate | Toluene | 85 °C | 46% (ketone) |
This table is generated based on data from multiple sources detailing different synthetic routes for Miconazole and its intermediates. google.comresearchgate.netscielo.org.mx
Environmentally Benign Synthesis Initiatives
In recent years, "green chemistry" principles have been increasingly applied to pharmaceutical manufacturing to reduce environmental impact. These initiatives focus on using less hazardous solvents, reducing energy consumption, and minimizing waste. For the synthesis of Miconazole and its derivatives, environmentally benign approaches could include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase yields, and often allows for solvent-free reactions, thereby reducing pollution. pnrjournal.com Microwave irradiation provides rapid and uniform heating, which can enhance reaction rates and selectivity, leading to cleaner products with fewer impurities. nih.gov
Ultrasonic-Mediated Synthesis: The use of ultrasound is another green approach that can enhance reaction rates and yields. This method is noted for being an eco-friendly process that conserves energy. nih.gov
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or ionic liquids, is a key focus. mdpi.com For example, some synthetic steps might be adapted to be performed in aqueous media, reducing reliance on volatile organic compounds.
Catalytic Efficiency: Developing more efficient and recyclable catalysts can reduce waste and the need for stoichiometric reagents that are often hazardous.
These green methodologies aim to make the synthesis of imidazole-based antifungals more sustainable and economical, with the added benefit of potentially offering higher purity profiles by minimizing the formation of byproducts like this compound. mdpi.com
Analytical Techniques for Structural Elucidation and Purity Assessment
A robust set of analytical techniques is required to confirm the structure of this compound and to assess its purity, especially when it is present as a minor component in a bulk Miconazole sample.
Spectroscopic Methods in Derivative Confirmation
Spectroscopic methods are indispensable for the structural elucidation of chemical compounds. A combination of techniques is used to provide conclusive evidence for the structure of this compound. semanticscholar.org
Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule. For this compound (C₂₂H₂₀Cl₄N₂O₃), the expected exact mass is 502.22. scbt.comlgcstandards.com High-resolution mass spectrometry (HRMS) can confirm the molecular formula. mdpi.com Tandem MS (MS/MS) experiments reveal fragmentation patterns that help in elucidating the structure. Key fragments for Miconazole include those at m/z 158.97 (corresponding to the dichlorobenzyl moiety) and others related to the imidazole ring. ijpsonline.comijpsonline.com The presence of the N-(2-Methyl)propanoate group would introduce unique fragmentation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule. semanticscholar.org ¹H NMR spectroscopy would show characteristic signals for the protons of the Miconazole backbone, in addition to signals for the 2-methylpropanoate group. This would likely include a doublet for the six methyl protons and a septet for the single methine proton. ¹³C NMR would similarly show distinct signals for the carbonyl carbon and the aliphatic carbons of the propanoate moiety. 2D NMR experiments like COSY and HSQC can be used to establish connectivity between protons and carbons for unambiguous structural assignment. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. pharmaexcipients.com The spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the ester group, C-O stretches, C-N stretches of the imidazole ring, and C-Cl bonds of the dichlorophenyl rings.
| Technique | Expected Observation for this compound | Purpose |
| Mass Spectrometry (MS) | Molecular Ion [M+H]⁺ at m/z ≈ 503.0 | Confirms molecular weight and formula (C₂₂H₂₀Cl₄N₂O₃). scbt.comcymitquimica.com |
| ¹H NMR | Signals for Miconazole backbone plus characteristic signals for the 2-methylpropanoate group (e.g., a doublet around 1.2 ppm and a septet around 2.6 ppm). | Elucidates the precise proton environment and confirms the presence of the propanoate group. |
| ¹³C NMR | Signals for Miconazole backbone plus signals for the carbonyl (~175 ppm), methine, and methyl carbons of the propanoate group. | Confirms the carbon framework of the molecule. |
| Infrared (IR) Spectroscopy | Characteristic C=O stretching vibration for the ester group (around 1730-1750 cm⁻¹), in addition to C-O, C-N, and C-Cl bands. | Identifies key functional groups present in the structure. |
Chromatographic Purity Profiling
Chromatographic techniques are essential for separating mixtures and quantifying the purity of chemical substances. They are the primary methods used to detect and measure impurities like this compound in pharmaceutical samples.
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for purity assessment in the pharmaceutical industry. nih.gov A reversed-phase HPLC method can effectively separate Miconazole from its related impurities. The method is validated for parameters such as linearity, precision, and accuracy to ensure reliable quantification. farmaciajournal.com Purity analysis of this compound itself has been reported using HPLC, indicating a purity of >95%. lgcstandards.comlgcstandards.com
Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be an effective separation technique. nih.gov When coupled with a mass spectrometer (GC-MS), it provides powerful separation and identification capabilities.
Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique used for qualitative analysis and for monitoring the progress of reactions. High-performance TLC (HPTLC) offers better resolution and quantification capabilities. nih.gov
The table below outlines a typical set of parameters for an HPLC method used in the analysis of Miconazole and its impurities.
| Parameter | Typical Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., ammonium acetate). farmaciajournal.com |
| Detection | UV spectrophotometry, typically around 235 nm. farmaciajournal.com |
| Flow Rate | 1.0 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 30 °C) |
These chromatographic methods, particularly HPLC, are crucial for ensuring that the levels of impurities like this compound in the final Miconazole API are below the stringent limits set by regulatory authorities.
Molecular Mechanisms of Action Studies of Miconazole N 2 Methyl Propanoate
Elucidation of Fungal Ergosterol (B1671047) Biosynthesis Inhibition Pathways
The primary antifungal activity of miconazole (B906), the active component of Miconazole N-(2-Methyl)propanoate, resides in its ability to disrupt the biosynthesis of ergosterol, an essential component of the fungal cell membrane. patsnap.comnih.gov Ergosterol plays a crucial role in maintaining the fluidity, permeability, and integrity of the fungal cell membrane, analogous to cholesterol in mammalian cells. patsnap.commdpi.com The inhibition of its synthesis leads to a cascade of detrimental effects on the fungal cell, ultimately resulting in growth arrest or cell death. nih.gov
Investigation of Lanosterol (B1674476) 14α-Demethylase (CYP51) Interaction Dynamics
The key target of miconazole in the ergosterol biosynthesis pathway is the cytochrome P450 enzyme, lanosterol 14α-demethylase, also known as CYP51. patsnap.comnih.govfrontiersin.org This enzyme is responsible for the crucial step of demethylating lanosterol to produce intermediates that will eventually form ergosterol. frontiersin.orgnih.gov Miconazole, as an azole antifungal, contains a nitrogen atom in its imidazole (B134444) ring that binds to the heme iron atom in the active site of CYP51. nih.gov This binding competitively inhibits the natural substrate, lanosterol, from accessing the enzyme's active site, thereby blocking its demethylation. nih.gov
The interaction dynamics reveal that the N-substituted imidazole moiety of miconazole is a potent inhibitor of C14-demethylation. nih.gov Studies comparing the inhibitory effects of various azoles on human and Candida albicans CYP51 have shown that miconazole is a highly potent inhibitor of the fungal enzyme. psu.edu In fact, miconazole was found to be the most potent inhibitor of human CYP51 among the tested azoles in one study, highlighting the importance of selective drug design. psu.edu The inhibition of CYP51 disrupts the normal sterol composition of the fungal membrane, leading to increased permeability and malfunction of membrane-bound enzymes. patsnap.com
Table 1: Interaction Dynamics of Miconazole with Fungal CYP51
| Parameter | Description | Finding | Reference |
| Target Enzyme | The primary enzyme inhibited by miconazole. | Lanosterol 14α-demethylase (CYP51). | patsnap.comnih.govfrontiersin.org |
| Mechanism of Inhibition | How miconazole interacts with the enzyme. | The imidazole nitrogen binds to the heme iron of CYP51, preventing substrate binding. | nih.gov |
| Consequence of Inhibition | The immediate biochemical effect of enzyme inhibition. | Blockage of lanosterol demethylation. | frontiersin.orgnih.gov |
| Potency | The effectiveness of miconazole as an inhibitor. | Highly potent inhibitor of fungal CYP51. | psu.edu |
Analysis of Sterol Accumulation Profiles within Fungal Cell Membranes
The inhibition of lanosterol 14α-demethylase by miconazole leads to a significant alteration in the sterol profile of the fungal cell membrane. The primary consequence is the depletion of ergosterol and the concurrent accumulation of its precursor, lanosterol, and other 14α-methylated sterols. nih.govcapes.gov.br This accumulation of abnormal sterols disrupts the tightly packed structure of the phospholipid bilayer, leading to increased membrane fluidity and permeability. patsnap.com
In Candida albicans, treatment with miconazole has been shown to cause a substantial accumulation of lanosterol. nih.gov Interestingly, in Trichophyton mentagrophytes, the same treatment resulted in a drastic increase of 24-methylenedihydrolanosterol instead of lanosterol. nih.gov This suggests that the specific sterol accumulation profile can vary between different fungal species. The accumulation of these toxic 14α-methylated sterols is a key factor contributing to the antifungal activity of miconazole. nih.govnih.gov
Table 2: Sterol Accumulation in Fungal Cells Treated with Miconazole
| Fungal Species | Accumulated Sterol(s) | Consequence | Reference |
| Candida albicans | Lanosterol | Disruption of membrane structure and function. | nih.gov |
| Trichophyton mentagrophytes | 24-methylenedihydrolanosterol | Disruption of membrane structure and function. | nih.gov |
Non-Ergosterol Dependent Mechanisms of Action for this compound
Studies on Direct Membrane Interaction and Permeability Alteration
Even in the absence of ergosterol synthesis inhibition, miconazole can directly interact with the fungal cell membrane, leading to alterations in its permeability. nih.gov Studies have shown that miconazole can cause the leakage of essential intracellular components, such as amino acids, proteins, and inorganic cations, from Candida albicans cells. nih.gov This suggests a direct damaging effect on the membrane's barrier function.
The mechanism of this direct interaction is thought to involve the insertion of the miconazole molecule into the lipid bilayer, which disrupts the normal packing of phospholipids. This disruption creates pores or channels in the membrane, leading to the observed leakage of cellular contents and ultimately contributing to cell death. patsnap.com
Investigation of Reactive Oxygen Species (ROS) Generation Pathways
Miconazole has been shown to induce the production of reactive oxygen species (ROS) in fungal cells, which is another important non-ergosterol dependent mechanism of action. patsnap.comnih.govnih.gov ROS, such as superoxide (B77818) anions and hydrogen peroxide, are highly reactive molecules that can cause widespread damage to cellular components, including lipids, proteins, and DNA.
The generation of ROS by miconazole is thought to occur through the inhibition of fungal catalase and peroxidase, enzymes responsible for detoxifying ROS. drugbank.com By inhibiting these enzymes, miconazole allows the accumulation of ROS to toxic levels. Studies in Candida albicans have demonstrated a dose-dependent increase in ROS production following treatment with miconazole. nih.govnih.gov Furthermore, the antifungal activity of miconazole was significantly reduced in the presence of an antioxidant, indicating the crucial role of ROS in its fungicidal effect. nih.govnih.gov
**Table 3: Miconazole-Induced ROS Generation in *Candida albicans***
| Miconazole Concentration | Level of ROS Production | Effect of Antioxidant (PDTC) | Reference |
| MIC (0.125 µg/ml) | Increased | Inhibition of ROS production | nih.govnih.gov |
| 12.5 µg/ml | Fourfold increase | Complete inhibition of ROS production | nih.govnih.gov |
Comparative Mechanistic Studies with Parent Miconazole and Other Azoles
There are no available comparative mechanistic studies that specifically investigate this compound in relation to its parent compound, miconazole, or other azole antifungals. The extensive body of research on miconazole details its primary mechanism of action as the inhibition of the fungal enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. drugbank.compatsnap.com This inhibition leads to the disruption of the membrane's integrity and function. nih.govnih.gov Furthermore, miconazole is known to induce the production of reactive oxygen species within fungal cells, contributing to its antifungal effect. patsnap.com
In contrast, no such detailed mechanistic pathways have been described for this compound. Without dedicated research, it is not possible to draw scientifically validated comparisons of its mechanism to that of miconazole or other azoles like clotrimazole. nih.gov
Enzymatic Assays and Target Binding Affinity Determinations (in vitro)
Specific data from enzymatic assays or target binding affinity determinations for this compound are not present in the available scientific literature. While numerous in vitro studies have characterized the potent antifungal activity of miconazole against a wide range of Candida species and dermatophytes, similar investigations for this compound have not been published. nih.govresearchgate.net
Studies on miconazole often involve determining its Minimum Inhibitory Concentrations (MICs) against various fungal strains, providing a quantitative measure of its antifungal efficacy. frontiersin.org However, corresponding MIC data or any other form of enzymatic inhibition data for this compound is not available. Therefore, a data table comparing the enzymatic inhibition or target binding affinity of this compound with miconazole or other reference compounds cannot be constructed.
In Vitro Spectrum of Biological Activity of Miconazole N 2 Methyl Propanoate
Antifungal Efficacy against Key Pathogenic Fungal Species (in vitro)
There are no research findings detailing the in vitro antifungal efficacy of Miconazole (B906) N-(2-Methyl)propanoate against the following fungal species:
Antimicrobial Activity against Bacterial Strains (in vitro)
Similarly, there is no available data on the in vitro antimicrobial activity of Miconazole N-(2-Methyl)propanoate against bacterial strains, including:
Gram-Positive Bacterial Susceptibility
It is important to note that while extensive data exists for the parent compound, miconazole, these findings cannot be scientifically extrapolated to this compound without specific experimental evidence. The structural modification may significantly alter the compound's biological properties, including its ability to interact with microbial targets. Further research is required to determine the in vitro biological activity profile of this compound.
Mechanistic Basis for Antibacterial Effects
Miconazole, traditionally recognized for its antifungal properties, also exhibits notable antibacterial activity, particularly against Gram-positive bacteria. nih.govtaylorandfrancis.comnih.gov Its mechanism of action is multifaceted, going beyond the primary mode of action observed against fungi.
The primary antibacterial mechanism of miconazole involves the disruption of the bacterial cell membrane. This leads to increased permeability, causing leakage of essential intracellular components such as ions and small molecules, ultimately resulting in cell death. patsnap.comasm.org
Furthermore, miconazole is known to induce the production of reactive oxygen species (ROS) within bacterial cells. taylorandfrancis.compatsnap.comdrugbank.com This oxidative stress damages cellular macromolecules, including proteins, lipids, and DNA, contributing significantly to its bactericidal effects. Unlike its well-established inhibition of ergosterol (B1671047) synthesis in fungi, the direct target in the bacterial cell wall or membrane synthesis pathway is less clearly defined but is understood to be a key aspect of its antibacterial efficacy.
Evaluation of Biofilm Inhibition and Eradication Capabilities (in vitro)
Biofilms, structured communities of microorganisms encased in a self-produced matrix, present a significant challenge in clinical settings due to their inherent resistance to antimicrobial agents. Miconazole has demonstrated efficacy in both inhibiting the formation of and eradicating established biofilms of various pathogens in vitro.
Studies have shown that miconazole can significantly reduce the metabolic activity of Candida biofilms. nih.gov For instance, at a concentration of 96 μg/ml, miconazole inhibited the metabolic activity of C. glabrata and C. tropicalis biofilms by 83.7% and 75.4%, respectively. nih.gov The fungicidal activity of miconazole against Candida biofilms is linked to the induction of ROS. oup.comresearchgate.net
Miconazole also exhibits activity against bacterial biofilms, particularly those formed by Staphylococcus aureus. Research has indicated that miconazole can inhibit the formation of S. aureus biofilms and reduce the viability of cells within established biofilms. nih.gov Interestingly, in dual-species biofilms of C. albicans and S. aureus, the presence of C. albicans can enhance the resistance of S. aureus to miconazole. nih.gov The combination of miconazole with other agents, such as the quaternary ammonium (B1175870) compound domiphen (B77167) bromide, has been shown to have a synergistic effect, leading to a significant reduction in the viability of resistant Candida biofilms. asm.org
Table 1: In Vitro Biofilm Inhibition and Eradication by Miconazole
| Organism(s) | Biofilm Stage | Miconazole Concentration | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Candida albicans, Candida glabrata, Candida tropicalis, Candida parapsilosis | Mature | 0.5 - 96 µg/mL | Significant reduction in metabolic activity. nih.gov | nih.gov |
| Candida spp. | Mature | Not specified | Substantial reduction (89.3% to 99.1%) in viable cells. oup.com | oup.com |
| Staphylococcus aureus | Formation and Mature | 10 mg/L (SMIC80) | Inhibition of biofilm formation and metabolic activity. nih.gov | nih.gov |
| Candida albicans / Staphylococcus aureus (Dual-species) | Mature | 40 mg/L | Decreased efficacy compared to mono-species biofilms. nih.gov | nih.gov |
SMIC80: Sessile Minimum Inhibitory Concentration required to inhibit 80% of metabolic activity.
Influence of Environmental Factors on In Vitro Activity (e.g., media composition, pH)
The in vitro antimicrobial activity of miconazole can be significantly influenced by the experimental conditions, particularly the composition of the culture medium and the pH.
Media Composition: The antifungal activity of miconazole can be antagonized by complex, undefined culture media such as Sabouraud's glucose agar (B569324) and brain-heart infusion agar. nih.gov In contrast, its activity is not significantly affected in synthetic, defined media like synthetic amino acid medium (fungal) and modified yeast-nitrogen base. nih.gov The presence of bovine serum has also been shown to have a strong influence on the minimal inhibitory concentration (MIC) values, suggesting a high degree of protein binding. nih.gov
pH: The pH of the environment plays a crucial role in the solubility and activity of miconazole. Miconazole's solubility increases as the pH decreases, with a reported solubility of 28.9 ± 0.6 mg/L at pH 5 and 2.5 ± 0.3 mg/L at pH 12. um.edu.mtum.edu.mt The direct lethal action of miconazole against Candida albicans is reported to be more effective at a neutral pH of 7.0 compared to an acidic pH of 5.5. nih.gov It is suggested that the non-protonated, neutral form of the drug is required for this direct lethal action. nih.govnih.gov However, studies have also shown that in buffered aqueous solutions, a change in pH from 8 to 5 resulted in an increase in the antifungal activity of miconazole. um.edu.mtum.edu.mt Conversely, in buffered Yeast Nitrogen Base (YNB) medium, a change in pH from 7 to 5 led to a decrease in miconazole's antifungal activity. um.edu.mtum.edu.mt For some yeast species, such as Candida glabrata and Saccharomyces cerevisiae, the MIC of miconazole remained relatively stable at a lower pH compared to other antifungal agents. scirp.org
Table 2: Influence of Environmental Factors on Miconazole's In Vitro Activity
| Factor | Condition | Organism | Observed Effect on Miconazole Activity | Reference(s) |
|---|---|---|---|---|
| Media Composition | Complex, undefined media (e.g., Sabouraud's glucose agar) | Candida spp. | Antagonized (reduced activity). nih.gov | nih.gov |
| Synthetic, defined media | Candida spp. | Not materially affected. nih.gov | nih.gov | |
| Presence of bovine serum | Various fungi and bacteria | Reduced activity (strong protein binding). nih.gov | nih.gov | |
| pH | pH 5 vs. pH 12 (aqueous solution) | - | Increased solubility at lower pH. um.edu.mtum.edu.mt | um.edu.mtum.edu.mt |
| pH 7.0 vs. pH 5.5 | Candida albicans | More effective at pH 7.0 (direct lethal action). nih.gov | nih.gov | |
| pH 5 vs. pH 8 (buffered aqueous solution) | Candida albicans | Increased activity at pH 5. um.edu.mtum.edu.mt | um.edu.mtum.edu.mt | |
| pH 5 vs. pH 7 (buffered YNB medium) | Candida albicans | Decreased activity at pH 5. um.edu.mtum.edu.mt | um.edu.mtum.edu.mt |
Structure Activity Relationship Sar Investigations and Computational Chemistry of Miconazole N 2 Methyl Propanoate
The evolution of miconazole (B906) and its derivatives is a testament to the power of medicinal chemistry in optimizing drug characteristics. The core structure of miconazole, while potent, presents opportunities for modification to enhance its properties.
Design Principles for Miconazole Derivatives and Prodrugs
The design of miconazole derivatives and prodrugs is guided by the goal of overcoming limitations of the parent drug, such as poor water solubility. researchgate.net Prodrugs are inactive compounds that are converted into the active drug within the body, a strategy used to improve stability, solubility, and permeability. centralasianstudies.orgslideshare.net
Miconazole N-(2-methyl)propanoate is a quaternary ammonium (B1175870) salt of miconazole. nih.gov The formation of a quaternary amine by N-substitution on the imidazole (B134444) ring is a deliberate design choice aimed at modifying the physicochemical properties of the parent miconazole molecule. A primary reason for this modification is to increase water solubility. researchgate.net The permanent positive charge on the quaternary nitrogen can significantly enhance aqueous solubility compared to the weakly basic parent imidazole ring. youtube.com This improved solubility can be advantageous for certain formulation types. Furthermore, creating a quaternary salt can be a strategy to develop a prodrug. The linkage, in this case, the propanoate ester, could potentially be cleaved by enzymes in the body to release the active miconazole.
Structure-activity relationship (SAR) studies explore how changes to a molecule's structure affect its biological activity. For azole antifungals like miconazole, the non-polar part of the molecule is crucial for its activity as it mimics the steroidal substrate of the target enzyme. youtube.com The basic structural requirement for this class is a weakly basic imidazole or triazole ring linked by a nitrogen-carbon bond to the rest of the structure. youtube.com
Research on miconazole analogs has shown that modifications to the side chains can have a significant impact on antifungal potency. For instance, the introduction of a selenium atom, a bioisostere of sulfur, in miconazole analogues resulted in compounds with significant antifungal activities, even against fluconazole-resistant fungi. nih.gov Other studies have synthesized novel miconazole analogues by modifying the ether linkage, leading to compounds with potent activity against various fungal strains. nih.gov The dichlorophenyl groups in miconazole are critical for its activity, and substitutions at other positions on these rings generally lead to inactive compounds. youtube.com These SAR studies provide valuable insights into the structural requirements for potent antifungal activity. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a set of compounds and their biological activity. wikipedia.orgnih.gov These models are then used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and saving resources. researchgate.net
QSAR studies can be broadly categorized into ligand-based and structure-based approaches.
Ligand-Based QSAR: This method is used when the three-dimensional structure of the biological target is unknown. It relies on a set of molecules with known activities against the target. researchgate.net The models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are built by aligning the structures and correlating their 3D properties (like steric and electrostatic fields) with their biological activities. researchgate.netnih.gov These models help identify the key structural features required for activity.
Structure-Based QSAR: When the 3D structure of the target protein (e.g., an enzyme or receptor) is available, a structure-based approach can be employed. This method uses information from the target's binding site to understand how ligands interact with it. researchgate.net Molecular docking, a key tool in this approach, predicts the preferred orientation of a ligand when bound to a target, which helps in designing more potent and selective inhibitors.
Pharmacophore modeling is a powerful ligand-based technique used in drug discovery. nih.gov A pharmacophore represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. nih.govnih.gov This allows for the rapid identification of novel molecules from vast libraries that are likely to be active against the target of interest, significantly accelerating the initial stages of drug discovery. youtube.comyoutube.comyoutube.com
Molecular Docking and Dynamics Simulations of this compound
To understand the antifungal action of miconazole and its derivatives at a molecular level, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed.
The primary target for miconazole is the fungal enzyme Cytochrome P450 14α-sterol demethylase (CYP51). nih.govdrugbank.com This enzyme is crucial for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts the membrane's integrity, leading to fungal cell death.
Molecular docking studies are used to predict how this compound and related compounds fit into the active site of CYP51. nih.govresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme. nih.gov For example, docking studies of selenium-containing miconazole analogues have provided insights into their interaction modes with C. albicans CYP51. nih.gov
Following docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamics of the ligand-protein complex over time. nih.govyoutube.com MD simulations provide a more realistic picture of the binding by simulating the movements of atoms in the complex. This can help to confirm the stability of the interactions predicted by docking and provide a deeper understanding of the binding mechanism. nih.gov
Compound Information Table
| Compound Name | IUPAC Name | Molecular Formula |
| Miconazole | 1-[2-(2,4-dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole | C18H14Cl4N2O |
| This compound | 2-[3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-3-ium-1-yl]-2-methylpropanoate | C22H20Cl4N2O3 |
| Fluconazole (B54011) | 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | C13H12F2N6O |
| Itraconazole | 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylpropyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | C35H38Cl2N8O4 |
QSAR Model Parameters Example
This table shows example parameters that are used to evaluate the reliability of a QSAR model.
| Parameter | Description | Acceptable Value |
| q² (Cross-validated r²) | A measure of the predictive ability of the model. | > 0.5 |
| r² (Non-cross-validated r²) | A measure of the correlation between the predicted and observed activities. | > 0.8 |
| S (Standard Error of Estimate) | The standard deviation of the residuals. | Lower is better |
| F value (Fischer ratio) | A statistical test of the model's significance. | Higher is better |
| Data derived from a representative 3D-QSAR study on antifungal agents. nih.gov |
Membrane Interaction Simulations
The fungal cell membrane is not only the site of ergosterol synthesis but also a critical barrier that antifungal agents must cross to reach their intracellular targets. Studies on miconazole have indicated that membrane rafts, which are specialized microdomains enriched in sphingolipids and ergosterol, play a crucial role in its intracellular accumulation. nih.gov It has been demonstrated that disruption of these membrane rafts can reduce the antifungal efficacy of miconazole. nih.gov
Computational simulations of membrane interactions can provide insights into how this compound partitions into and potentially perturbs the lipid bilayer. The increased lipophilicity conferred by the N-(2-methyl)propanoate group, as suggested by its calculated XLogP3 of 6.4 compared to miconazole's 5.3, may enhance its ability to insert into the cell membrane. nih.govnih.gov
Simulations could model the orientation and depth of insertion of this compound within a model fungal membrane. Key parameters to investigate would include the free energy of partitioning, the effect of the compound on membrane fluidity and thickness, and its potential to induce lipid clustering or phase separation. The ester linkage introduces a polar group that could anchor the molecule at the lipid-water interface, with the lipophilic dichlorophenyl and dichlorobenzyl groups penetrating deeper into the hydrophobic core of the membrane. This orientation could facilitate its subsequent interaction with the membrane-bound CYP51 enzyme.
In Silico Prediction of Selectivity and Off-Target Interactions
A critical aspect of drug design is ensuring selectivity for the intended target to minimize off-target effects. While miconazole is a potent inhibitor of fungal CYP51, it can also interact with human cytochrome P450 enzymes, which is a basis for some of its known drug-drug interactions. drugbank.com In silico methods are valuable tools for predicting potential off-target interactions early in the drug development process.
For this compound, a computational screening approach could be employed. This would involve docking the molecule against a panel of human proteins, particularly other cytochrome P450 isoforms, to predict binding affinities. Such studies can help to identify potential off-target liabilities. The methodology for such in silico predictions is well-established and has been applied to other classes of compounds to assess their selectivity. nih.govrsc.org
Table 2: Example of In Silico Selectivity Prediction Parameters
| Parameter | Description | Relevance |
| Binding Affinity (ΔG) | The predicted free energy of binding to a protein target. A lower value indicates stronger binding. | Predicts the likelihood of interaction with on-target (fungal CYP51) and off-target (e.g., human CYPs) proteins. |
| Selectivity Index (SI) | The ratio of the binding affinity for an off-target protein to the binding affinity for the on-target protein. | A higher SI indicates greater selectivity for the intended target. |
| Interaction Fingerprint | The pattern of specific amino acid residues involved in binding. | Comparing fingerprints between the target and off-target proteins can reveal the structural basis of selectivity. |
The N-(2-methyl)propanoate moiety could potentially alter the selectivity profile of miconazole. Its size, shape, and polarity may either sterically hinder binding to certain off-targets or introduce new favorable interactions with others. A thorough in silico analysis would provide valuable hypotheses for further experimental validation.
Biotransformation Pathways and Stability Studies of Miconazole N 2 Methyl Propanoate in Vitro/cellular
Chemical Stability Assessments (e.g., pH, temperature, light)
The chemical stability of a prodrug such as Miconazole (B906) N-(2-Methyl)propanoate is a critical determinant of its shelf-life and its ability to reach the target site intact. The ester linkage in the molecule is susceptible to hydrolysis, a process that can be influenced by pH, temperature, and light.
Generally, ester-containing prodrugs are designed for stability at neutral pH while allowing for hydrolysis under physiological or targeted conditions. It is anticipated that Miconazole N-(2-Methyl)propanoate would exhibit greater stability at an acidic pH (below 4) and would be more susceptible to hydrolysis at a basic pH (above 8). Increased temperatures would likely accelerate the rate of hydrolysis, following the principles of chemical kinetics. The impact of light would depend on the photosensitivity of the chromophores within the miconazole and propanoate moieties; however, many imidazole (B134444) derivatives exhibit some degree of photosensitivity, suggesting that protection from light would be advisable to prevent degradation.
While specific data for this compound is unavailable, studies on other ester prodrugs, such as those of ciprofloxacin, have demonstrated significant stability across a range of pH values, indicating that a stable formulation is achievable.
Table 1: Postulated Chemical Stability Profile of this compound
| Condition | Expected Stability | Rationale |
| Acidic pH (e.g., pH 2-4) | High | Reduced rate of acid-catalyzed hydrolysis of the ester bond. |
| Neutral pH (e.g., pH 7.4) | Moderate | Susceptible to spontaneous hydrolysis, though likely at a slow rate. |
| Basic pH (e.g., pH > 8) | Low | Increased rate of base-catalyzed hydrolysis of the ester bond. |
| Elevated Temperature | Decreased | Accelerated rate of hydrolytic degradation. |
| Light Exposure | Potentially Decreased | Imidazole ring may be susceptible to photodegradation. |
Enzymatic Hydrolysis and Bioconversion Studies (in vitro)
The primary route of biotransformation for an ester prodrug like this compound is expected to be enzymatic hydrolysis, leading to the release of the active parent drug, miconazole, and the inactive pro-moiety, N-(2-Methyl)propanoic acid.
Esterase and Amidase Activity in Cellular Models
The bioconversion of this compound would be primarily mediated by esterases, which are ubiquitous in biological systems. Carboxylesterases (CEs) are a key class of enzymes responsible for the hydrolysis of a wide variety of ester-containing drugs. In mammalian cells, two major forms, hCE-1 and hCE-2, are found in various tissues, including the liver, intestine, and lungs. It is hypothesized that these enzymes would efficiently hydrolyze the ester bond of this compound to release miconazole. While the molecule contains an amide bond, it is generally more stable than the ester linkage and less likely to be the primary site of initial enzymatic cleavage.
Role of Fungal and Mammalian Enzymes in Derivative Conversion
Both fungal and mammalian cells possess esterases capable of converting this compound to its active form. In a therapeutic context, fungal esterases within the target pathogen would play a crucial role in intracellular drug activation. The efficiency of this conversion could influence the antifungal potency. Mammalian esterases, particularly in the liver and plasma, would be responsible for systemic metabolism of the prodrug if it enters circulation. The rapid conversion in plasma can be beneficial for releasing the active drug, but it can also affect the pharmacokinetic profile of the prodrug. General studies on ester prodrugs confirm that they are readily cleaved by esterases to generate the active drug molecule.
Investigation of Metabolic Pathways and Metabolite Profiling in Cellular Systems
Following the initial hydrolysis to miconazole, the subsequent metabolic fate would follow the known pathways of the parent drug. In vitro studies using human liver microsomes (HLM) have shown that miconazole undergoes several biotransformation reactions. researchgate.netscirp.orgnih.gov The primary metabolic pathways include:
Hydroxylation: The addition of hydroxyl groups to the benzene (B151609) ring.
Oxidation: Oxidation of the imidazole moiety.
Degradation: Subsequent breakdown of the oxidized imidazole ring.
A study utilizing HLM and UHPLC-HRMS analysis identified seven previously undescribed metabolites of miconazole. researchgate.netscirp.orgnih.gov Therefore, in a cellular system, one would expect to find N-(2-Methyl)propanoic acid, miconazole, and the various oxidative and hydroxylated metabolites of miconazole.
Table 2: Expected Metabolites of this compound in a Cellular System
| Metabolite | Formation Pathway | Parent Compound |
| Miconazole | Enzymatic hydrolysis of the ester bond | This compound |
| N-(2-Methyl)propanoic acid | Enzymatic hydrolysis of the ester bond | This compound |
| Hydroxylated Miconazole | Phase I metabolism of Miconazole | Miconazole |
| Oxidized Miconazole | Phase I metabolism of Miconazole | Miconazole |
| Degraded Imidazole Ring Products | Subsequent metabolism of oxidized miconazole | Miconazole |
Implications of Biotransformation for Intracellular Concentration and Activity
The biotransformation of this compound has significant implications for its intracellular concentration and, consequently, its antifungal activity. As a more lipophilic prodrug, it is expected to permeate cell membranes more effectively than the parent miconazole. Once inside the fungal cell, its conversion to miconazole by intracellular esterases would lead to the accumulation of the active drug at the site of action. This "trapping" mechanism can enhance the therapeutic efficacy.
The rate of this intracellular conversion is critical. A rapid conversion would lead to a high local concentration of miconazole, which exerts its antifungal effect by inhibiting the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov The efficiency of the fungal esterases in hydrolyzing the prodrug would directly correlate with the potency of the compound against that specific fungal strain. Conversely, rapid hydrolysis by plasma esterases before reaching the target cell could lead to systemic exposure to miconazole and may reduce the amount of prodrug available for intracellular delivery. Studies on other antifungal agents like fluconazole (B54011) have demonstrated that achieving high intracellular concentrations is a key factor in their effectiveness. nih.govnih.gov
Mechanisms of Antifungal Resistance to Azole Derivatives
Molecular Basis of Fungal Resistance to Azole Antifungals
Fungi have developed sophisticated mechanisms to evade the action of azole antifungals. These adaptations primarily involve modifications of the drug's target enzyme, a reduction in the intracellular concentration of the drug, and the formation of protective biofilm communities. researchgate.net Understanding these molecular bases is crucial for the development of new therapeutic strategies.
Alterations in Target Enzyme (CYP51) Structure and Expression
The primary target for azole antifungal agents is the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene and is a crucial component of the ergosterol (B1671047) biosynthetic pathway. researchgate.net Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. Azoles bind to the heme iron in the active site of this enzyme, inhibiting ergosterol production and leading to the accumulation of toxic sterol precursors, which ultimately damages the cell membrane. nih.gov
Fungi have evolved several resistance mechanisms related to this target enzyme:
Point Mutations in the ERG11 Gene: The most common mechanism of acquired azole resistance involves point mutations within the ERG11 gene. These mutations can lead to amino acid substitutions in the CYP51 enzyme, particularly in regions forming the drug-binding pocket. nih.gov Such alterations can reduce the binding affinity of azole drugs to the enzyme, rendering them less effective at inhibiting its function. researchgate.net In Candida albicans, mutations often cluster in three "hot spot" regions of the gene. nih.gov
Overexpression of the ERG11 Gene: Another significant resistance strategy is the increased expression, or upregulation, of the ERG11 gene. nih.gov This leads to higher intracellular concentrations of the CYP51 enzyme. The elevated levels of the target enzyme require a higher concentration of the azole drug to achieve effective inhibition, thereby increasing the fungus's resistance. This overexpression can be caused by gain-of-function mutations in transcription factors, such as Upc2, that regulate ERG11 expression. nih.gov
Gene Duplication or Aneuploidy: In some cases, fungal cells can acquire additional copies of the chromosome containing the ERG11 gene. This aneuploidy results in multiple copies of the gene, leading to a gene-dosage effect and subsequent overexpression of the CYP51 enzyme, which contributes to reduced azole susceptibility. nih.gov
Table 1: Common Amino Acid Substitutions in Candida albicans CYP51 Associated with Azole Resistance This table is generated based on data from cited research articles and serves as an illustrative example.
| Amino Acid Substitution | Effect on Azole Susceptibility | Reference |
|---|---|---|
| Y132F/H | Confers increased resistance to fluconazole (B54011). | researchgate.net |
| K143R | Confers at least a 2-fold increase in fluconazole MIC. | |
| G464S | Present in CYP51 genes from azole-resistant strains. | |
| R467K | Found in CYP51 from azole-resistant clinical isolates. | |
| Y132F + F145L | Results in a 2.2-fold increase in the IC50 of posaconazole (B62084). |
Role of Efflux Pumps in Reducing Intracellular Drug Accumulation
A primary defense mechanism for fungi against azoles is the active transport of the drug out of the cell, which reduces the intracellular concentration to sub-lethal levels. mdpi.comresearchgate.net This process is mediated by membrane-bound transporter proteins known as efflux pumps. Overexpression of the genes encoding these pumps is a hallmark of azole resistance, particularly in Candida species. mdpi.com
There are two main superfamilies of efflux pumps involved in azole resistance:
ATP-Binding Cassette (ABC) Transporters: These are primary active transporters that use the energy from ATP hydrolysis to pump a wide variety of substrates, including azoles, out of the cell. mdpi.com In Candida albicans, the CDR1 and CDR2 genes encode key ABC transporters (Cdr1p and Cdr2p), and their overexpression is frequently observed in azole-resistant clinical isolates.
Major Facilitator Superfamily (MFS) Transporters: These are secondary active transporters that utilize the electrochemical gradient across the cell membrane to expel drugs. mdpi.com The MDR1 gene in C. albicans encodes an MFS transporter (Mdr1p) that specifically confers resistance to fluconazole and other azoles when overexpressed.
The transcriptional upregulation of these efflux pump genes is often linked to mutations in regulatory transcription factors. The increased production of these pumps ensures that the azole drug is efficiently removed from the cell before it can reach its target, CYP51. mdpi.com
Impact of Biofilm Formation on Antifungal Resistance
Fungal biofilms are structured communities of cells encased in a self-produced extracellular matrix (ECM). Biofilm formation is a significant virulence factor and a major contributor to antifungal drug resistance. Fungi growing within a biofilm can be up to 1,000 times more resistant to antifungal agents compared to their free-floating, or planktonic, counterparts.
Several factors contribute to the high level of resistance observed in biofilms:
Extracellular Matrix Barrier: The dense, complex ECM, composed of polysaccharides, proteins, and DNA, can act as a physical barrier, impeding the penetration of antifungal drugs and sequestering them before they can reach the fungal cells.
Altered Physiological State: Cells within a biofilm exhibit different growth rates and metabolic states compared to planktonic cells. The slower growth rate of some cells within the biofilm can make them less susceptible to antifungals that target actively growing cells.
Efflux Pump Upregulation: Studies have shown that genes encoding efflux pumps, such as CDR1, CDR2, and MDR1, are upregulated during biofilm formation and development. This suggests that enhanced drug efflux is an active resistance mechanism within the biofilm community.
High Cell Density: The close proximity of cells within a biofilm can lead to a "cell density effect," where the collective population becomes more resistant to azoles as the cell number increases.
Evaluation of Miconazole (B906) N-(2-Methyl)propanoate against Resistant Fungal Strains (in vitro)
Specific in vitro studies evaluating the activity of the ester prodrug Miconazole N-(2-Methyl)propanoate against resistant fungal strains are not prominently available in the reviewed scientific literature. Research has largely focused on the parent compound, miconazole, and its salt, miconazole nitrate (B79036). The antifungal activity of an ester prodrug like this compound is typically attributed to the parent molecule, miconazole, following enzymatic or chemical hydrolysis.
However, extensive in vitro data exists for miconazole, demonstrating its potent activity against a wide range of fungal pathogens, including those that have developed resistance to other azoles like fluconazole. researchgate.net Studies using standardized methodologies have shown that miconazole retains significant inhibitory activity against fluconazole-resistant Candida species. researchgate.net For instance, one study found the MIC₉₀ (Minimum Inhibitory Concentration required to inhibit 90% of isolates) of miconazole against fluconazole-resistant strains was 0.5 µg/mL, which was substantially lower than that of fluconazole itself. researchgate.net This suggests that even in strains where fluconazole resistance mechanisms are active, miconazole's efficacy may be less affected. researchgate.net Despite the widespread use of miconazole, particularly in topical formulations, the development of resistance to it has remained relatively low. researchgate.net
Table 2: Comparative In Vitro Activity of Miconazole against Fluconazole-Susceptible and -Resistant Candida Isolates This table presents illustrative data based on findings from the cited study.
| Organism Group | Antifungal Agent | MIC Range (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Fluconazole-Susceptible Isolates | Miconazole | ≤0.03 - 1 | 0.12 | researchgate.net |
| Fluconazole | ≤0.12 - 8 | 1 | researchgate.net | |
| Fluconazole-Resistant Isolates | Miconazole | ≤0.03 - 2 | 0.5 | researchgate.net |
| Fluconazole | 16 - >64 | >64 | researchgate.net |
Strategies to Overcome or Circumvent Existing Resistance Mechanisms
The rise of antifungal resistance necessitates the development of novel therapeutic strategies to enhance the efficacy of existing drugs. These approaches often focus on combining antifungal agents to create synergistic effects or to target resistance mechanisms directly.
Combination Therapy Approaches (in vitro)
Combining an azole antifungal with another agent that has a different mechanism of action is a promising strategy to combat resistant fungal strains. In vitro studies have explored various combinations, with the goal of achieving synergy, where the combined effect is greater than the sum of the individual effects, or overcoming specific resistance pathways.
One common approach is the combination of an azole with an echinocandin, such as caspofungin. Azoles inhibit ergosterol synthesis in the cell membrane, while echinocandins inhibit β-(1,3)-D-glucan synthase, disrupting the synthesis of a key cell wall component. This dual attack on both the cell membrane and cell wall can be effective against strains resistant to a single agent. In vitro studies against azole-resistant Aspergillus fumigatus have shown that combining caspofungin with voriconazole (B182144) or posaconazole can result in synergistic or indifferent interactions, but importantly, antagonism is rarely observed.
Another strategy involves combining azoles with small molecules that act as adjuvants. These small molecules may not have antifungal activity on their own but can potentiate the effect of the azole. Potential mechanisms for such adjuvants include the inhibition of efflux pumps or interference with cellular stress response pathways that fungi use to tolerate drug-induced damage. While specific in vitro combination studies involving this compound are not detailed in the available literature, the principles derived from studies with other azoles provide a strong rationale for exploring its potential in combination regimens against resistant fungal pathogens.
Rational Design of Resistance-Modifying Derivatives
The rise of antifungal resistance, particularly to azole derivatives, presents a significant challenge in treating fungal infections. nih.govoup.com Azoles function by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govoup.com Fungal pathogens have developed several mechanisms to counteract the effects of azole antifungals, necessitating the development of new, modified derivatives that can circumvent this resistance. oup.comnih.gov The rational design of such molecules is a key strategy in the ongoing effort to maintain the efficacy of this important class of antifungal agents. nih.govnih.gov
The primary mechanisms of azole resistance that new derivatives aim to overcome include:
Target Site Modification: Mutations in the ERG11 gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing the binding affinity of azole drugs. nih.govnih.gov Some mutations can prevent the drug from effectively docking with the enzyme's active site, rendering it ineffective. nih.gov
Overexpression of the Target Enzyme: An increase in the production of lanosterol 14α-demethylase can dilute the effect of the antifungal agent, requiring higher concentrations of the drug to inhibit ergosterol synthesis. nih.govnih.gov
Increased Drug Efflux: Fungal cells can actively pump antifungal agents out of the cell using transporter proteins, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families. oup.comnews-medical.net This reduces the intracellular concentration of the drug, preventing it from reaching its target. oup.com
Alterations in Sterol Biosynthesis: Mutations in other enzymes in the ergosterol biosynthesis pathway, such as the Δ5,6-desaturase encoded by the ERG3 gene, can allow the fungus to produce viable alternative sterols, bypassing the need for the step inhibited by azoles. nih.govoup.com
The rational design of resistance-modifying derivatives, including potential compounds like this compound, involves a multi-faceted approach to address these resistance mechanisms. This process often begins with a deep understanding of the structure-activity relationships (SAR) of existing azole antifungals like miconazole. researchgate.net By modifying the chemical structure of the parent compound, researchers aim to create new molecules with improved properties.
One common strategy is the synthesis of analogues of existing drugs. nih.govscielo.org.mx For instance, novel miconazole analogues have been synthesized and evaluated for their antifungal activity against both susceptible and resistant fungal strains. nih.govnih.gov These modifications can involve changes to various parts of the miconazole molecule to enhance its interaction with the target enzyme or to make it a poorer substrate for efflux pumps.
Molecular docking studies are a powerful tool in the rational design process. nih.govnih.gov By simulating the interaction between a potential new drug and the lanosterol 14α-demethylase enzyme at the molecular level, researchers can predict the binding affinity and design modifications that are likely to be effective. nih.gov This computational approach helps to prioritize which derivatives to synthesize and test, saving time and resources.
The introduction of different chemical moieties can also confer new properties to the azole derivative. For example, the incorporation of a selenium atom into miconazole analogues has been shown to result in compounds with significant antifungal activity, even against fluconazole-resistant fungi. nih.gov Similarly, the creation of hybrid molecules, such as those combining an azole with a monoterpene, has yielded derivatives with potent activity against resistant Candida species. nih.gov
The following tables present data on the antifungal activity of some rationally designed azole derivatives against various fungal pathogens.
Table 1: Antifungal Activity of Novel Miconazole Analogues
| Compound | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 9 | Candida (yeast) | 0.112 | Itraconazole | 0.067 |
| Compound 10 | Candida (yeast) | 0.163 | Itraconazole | 0.067 |
| Compound 9 | Filamentous strains | - | - | - |
Data sourced from a study on the synthesis and evaluation of novel miconazole analogues. nih.gov
Table 2: Antifungal Activity of Triazole Derivatives Against Aspergillus fumigatus| Compound | Fungal Strain | MIC (µg/mL) |
| 6m | Aspergillus fumigatus | 0.25 |
Data from a study on the design and synthesis of novel triazole derivatives. nih.gov
The development of derivatives like this compound would fall within this paradigm of rational design. The addition of an N-(2-Methyl)propanoate group to the miconazole structure would be intended to alter its physicochemical properties. Such a modification could potentially enhance its ability to penetrate the fungal cell wall, improve its binding to the target enzyme, or reduce its recognition by efflux pumps. The ultimate goal of these structural modifications is to create a more robust antifungal agent that can overcome the existing mechanisms of resistance and provide an effective therapeutic option against challenging fungal infections.
Advanced Research Methodologies and Future Directions for Miconazole N 2 Methyl Propanoate
Development of Novel In Vitro Assays and High-Throughput Screening Platforms
The discovery and characterization of antifungal agents like Miconazole (B906) N-(2-Methyl)propanoate are increasingly reliant on sophisticated in vitro assays and high-throughput screening (HTS) platforms. Traditional methods, such as agar (B569324) dilution and disc diffusion, are often time-consuming and require large quantities of test materials. mdpi.com Modern HTS platforms have revolutionized this process by miniaturizing assays, enabling the rapid screening of vast chemical libraries to identify new antifungal leads. mdpi.comcreative-biolabs.com
A significant innovation in this area is the development of assays that move beyond simple growth inhibition. For instance, a dual-readout HTS assay for Aspergillus fumigatus has been developed that detects cell lysis by measuring the release of the cytosolic enzyme adenylate kinase. nih.gov This unique approach allows for the specific identification of compounds that disrupt fungal cell integrity, a key mechanism for many antifungal drugs. nih.gov Furthermore, these platforms can be adapted to identify molecules that inhibit conidial germination, opening up new avenues for discovering compounds with novel modes of action. nih.gov
Researchers are also developing standardized pan-fungal screening platforms to test compounds against a range of high-priority fungal pathogens simultaneously. asm.org These platforms often utilize enriched media to support the growth of diverse fungal species, allowing for a more comprehensive and efficient initial screening process. asm.org The quality and reproducibility of these assays are rigorously assessed using statistical methods like Z-factor analysis to ensure the reliability of the screening results. asm.org
Table 1: Comparison of Traditional vs. High-Throughput Screening Methods
| Feature | Traditional Methods (e.g., Agar Dilution) | High-Throughput Screening (HTS) |
| Throughput | Low | High (millions of tests) creative-biolabs.com |
| Speed | Slow, time-consuming mdpi.com | Rapid data collection creative-biolabs.com |
| Sample Volume | Large quantities required mdpi.com | Miniaturized (96, 384, 1536-well plates) creative-biolabs.com |
| Automation | Manual or semi-automated | Fully automated with robotics creative-biolabs.com |
| Readout | Visual (e.g., zone of inhibition) | Diverse (e.g., luminescence, fluorescence) nih.gov |
| Application | Basic susceptibility testing | Drug discovery, target identification creative-biolabs.com |
Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to Understand Drug Response
The rise of "omics" technologies—genomics, proteomics, and metabolomics—has provided powerful tools to investigate the complex biological responses to antifungal agents at a molecular level. These approaches are critical for understanding the mechanisms of action and resistance to azole antifungals like miconazole and its derivatives.
Proteomics , the large-scale study of proteins, has been instrumental in identifying changes in protein expression associated with azole resistance in fungi such as Candida albicans. nih.govnih.gov Using techniques like two-dimensional polyacrylamide gel electrophoresis and peptide mass fingerprinting, researchers can compare the proteomes of azole-susceptible and azole-resistant strains. nih.govnih.gov Such studies have revealed the differential expression of proteins involved in the ergosterol (B1671047) biosynthesis pathway, the primary target of azoles, as well as other proteins that may contribute to resistance. nih.govnih.gov
Integrating proteomics with metabolomics —the study of small molecule metabolites—offers a more comprehensive picture of the cellular response to drug exposure. frontiersin.org This combined approach can uncover alterations in metabolic pathways that are crucial for fungal survival and resistance. frontiersin.org Mass spectrometry-based platforms are key to these analyses, enabling the identification and quantification of a wide array of proteins and metabolites. frontiersin.org Understanding these changes can reveal novel drug targets and biomarkers for predicting drug susceptibility. frontiersin.org
Genomic studies, particularly population genomics, have shed light on the genetic basis of drug resistance in fungal populations. nih.gov By analyzing the genomes of numerous clinical isolates, scientists can identify specific mutations, such as those in the ERG11 gene (which encodes the azole target enzyme), that confer resistance. nih.gov This information is vital for monitoring the evolution of resistance and for designing new drugs that can overcome these mechanisms.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of antifungal drug discovery. nih.govnih.govresearchgate.net These computational tools can analyze vast and complex datasets to identify novel drug candidates, predict their activity, and optimize their properties at a pace unattainable by traditional methods. nih.gov
ML models can be trained on large chemical libraries with known antifungal activity to predict the effectiveness of new, untested compounds. scilit.com These models use molecular descriptors—such as molecular weight and surface area—as features to learn the relationships between a compound's structure and its biological activity. scilit.com Advanced models like Random Forests and Multi-Layer Perceptrons have demonstrated high accuracy in predicting antifungal activity. scilit.com
Table 2: Machine Learning Models in Antifungal Drug Discovery
| Model Type | Description | Application Example |
| Random Forest (RF) | An ensemble learning method that operates by constructing multiple decision trees. | Predicting antifungal compound activity with high accuracy. scilit.com |
| Extreme Gradient Boosting (XGBoost) | An efficient and scalable implementation of gradient boosting. | Achieved 97.8% AUC in predicting antifungal susceptibility. wellcomeopenresearch.org |
| Support Vector Machine (SVM) | A supervised learning model that analyzes data for classification and regression analysis. | Used for predicting antifungal activity based on molecular descriptors. scilit.com |
| Multi-Layer Perceptron (MLP) | A class of feedforward artificial neural network. | Achieved high AUC of 0.996 in predicting antifungal activity. scilit.com |
| Transfer Learning | Using pretrained protein models as feature extractors for new tasks. | Developing predictive models for antifungal peptide activity. researchgate.netmdpi.com |
Theoretical Perspectives on Nanocarrier Systems for Targeted Delivery at the Cellular Level
Nanocarrier systems represent a promising strategy for enhancing the efficacy of antifungal drugs like miconazole by improving their delivery to target cells. nih.gov Theoretical and experimental research is exploring various nano-sized technologies, including liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions, to overcome challenges such as poor water solubility and limited penetration of skin and biofilms. researchgate.netnih.gov
The core principle behind these systems is to encapsulate the drug within a nanoparticle, which can then facilitate its transport to the site of infection. researchgate.net These nanocarriers can be designed to break through physical barriers, such as the dense matrix of a biofilm, releasing the drug directly to the fungal cells. nih.govtaylorandfrancis.com This targeted delivery can potentially increase the local concentration of the drug, enhancing its effect while minimizing systemic exposure. nih.gov
One innovative approach involves the use of iron oxide magnetic nanoparticles coated with chitosan (B1678972) to carry miconazole. nih.gov In vitro studies have shown that this nanocarrier system can potentiate the effect of miconazole against complex oral biofilms, reducing the number of viable microorganisms and disrupting the biofilm structure. nih.govnih.gov The synergistic action between the nanocarrier components (like chitosan, which has its own antimicrobial properties) and the encapsulated drug is a key area of investigation. taylorandfrancis.com
Theoretical models and computational studies are crucial for designing and optimizing these nanocarrier systems. These models can help predict how different nanoparticle formulations will interact with biological barriers and how the drug will be released at the target site. This "smart" drug delivery approach aims to create systems that respond to the specific environment of the infection. researchgate.net
Emerging Research Areas for Miconazole N-(2-Methyl)propanoate and Related Derivatives
Exploration of Activity in Non-Fungal Pathogen Models (in vitro)
While miconazole is primarily known for its antifungal properties, research has shown that it also possesses activity against certain non-fungal pathogens, particularly Gram-positive bacteria. nih.govnih.gov In vitro studies have demonstrated that miconazole is effective against a range of bacteria, including various species of Staphylococcus, Streptococcus, and Enterococcus. nih.govresearchgate.net
The minimal inhibitory concentrations (MICs) of miconazole against these bacteria are often within a range that suggests potential utility. nih.govresearchgate.net Notably, miconazole's effectiveness appears to be consistent across both antibiotic-susceptible and antibiotic-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.govjmb.or.kr The antibacterial activity is thought to be related to the imidazole (B134444) moiety of the molecule. researchgate.net This dual antifungal and antibacterial activity makes miconazole and its derivatives interesting candidates for further research, especially in the context of polymicrobial infections where both fungi and bacteria are present. taylorandfrancis.com
Table 3: In Vitro Antibacterial Activity of Miconazole
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (including MRSA) | 0.78 - 6.25 | nih.gov |
| Streptococcus pyogenes | 0.78 - 1.563 | nih.gov |
| Gram-positive bacteria (general) | 0.78 - 25 | nih.gov |
| Gram-negative bacteria | >200 | nih.gov |
Novel Chemical Modifications for Enhanced Research Utility
To improve the therapeutic potential and research utility of miconazole, scientists are actively exploring novel chemical modifications. nih.govnih.gov The synthesis of new miconazole analogues is a key strategy to enhance antifungal activity, broaden the spectrum of action, and overcome resistance. nih.govull.esredalyc.orgscielo.org.mx
One approach involves bioisosterism, where an atom or group of atoms is replaced by another with similar properties. For instance, replacing certain atoms with selenium has led to the creation of novel miconazole analogues with significant antifungal activity, even against fluconazole-resistant strains. nih.gov These selenium-containing compounds have also shown the ability to inhibit the fungal CYP51 enzyme and prevent biofilm formation. nih.gov
Other modifications focus on different parts of the miconazole scaffold to generate analogues with improved properties. nih.govull.es By synthesizing and screening these new molecules, researchers can establish structure-activity relationships (SAR), which provide crucial insights into how chemical structure influences biological activity. bohrium.com The formation of salts and cocrystals with different organic acids has also been investigated as a method to improve the physicochemical properties of miconazole, such as its dissolution rate. rsc.orgnih.gov These chemical explorations continue to yield new lead compounds for further development in antifungal research. nih.govull.es
Due to a lack of specific scientific research data for this compound, a detailed article on its unique stability and solubility challenges cannot be generated at this time.
Extensive searches for "this compound" have yielded basic chemical and physical data, identifying it primarily as an impurity of Miconazole (Miconazole EP Impurity E). nih.govlgcstandards.comlgcstandards.com However, in-depth studies detailing its stability profile under various conditions (e.g., pH, temperature, light) and its solubility in different research-relevant solvents are not available in the public domain.
The available body of research focuses overwhelmingly on the parent compound, Miconazole, and its commonly used salt, Miconazole Nitrate (B79036). nih.govnih.govresearchgate.netresearchgate.netmdpi.comcaymanchem.comnih.govjddtonline.infoscholarsresearchlibrary.comnih.gov This research addresses the well-documented poor water solubility of Miconazole and explores various formulation strategies to enhance its bioavailability and stability, such as the use of cyclodextrins, solid dispersions, and nano-colloidal systems. nih.govmdpi.comnih.govhilarispublisher.com However, these findings are specific to Miconazole and its nitrate salt and cannot be directly extrapolated to the N-(2-Methyl)propanoate ester derivative, as the addition of the ester group would significantly alter the compound's physicochemical properties, including its stability and solubility characteristics.
Consequently, without dedicated experimental data for this compound, any discussion of its stability and solubility challenges, degradation pathways, or specific formulation strategies would be speculative and would not meet the required standards of scientific accuracy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Miconazole N-(2-Methyl)propanoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification reactions. For example, coupling miconazole derivatives with 2-methylpropanoate precursors in polar solvents (e.g., ethanol/methanol) under reflux, with catalysts like triethylamine to enhance efficiency . Reaction progress is monitored via thin-layer chromatography (TLC) to track intermediate formation . Optimization can be achieved through Design of Experiments (DOE) to evaluate variables like temperature, solvent polarity, and catalyst concentration. Yield improvements (>80%) are reported when using anhydrous conditions and inert atmospheres to prevent hydrolysis .
Q. Which spectroscopic techniques are recommended for structural elucidation of this compound, and how are data interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methylpropanoate moiety and imidazole ring protons. For instance, the methyl group at the propanoate chain appears as a triplet in ¹H NMR (δ 1.2–1.4 ppm), while the imidazole protons resonate between δ 6.8–7.5 ppm . High-resolution mass spectrometry (HR-MS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 421.1 for C₁₈H₂₁Cl₂N₃O₃). X-ray crystallography (if crystalline) provides absolute configuration confirmation, as demonstrated for structurally related propanoate derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between different batches of this compound?
- Methodological Answer : Contradictions often arise from impurities or stereochemical variations. Implement orthogonal analytical methods:
- HPLC-PDA : Use a C18 column (e.g., Purospher® STAR) with a mobile phase of acetonitrile/0.1% phosphoric acid (70:30) to quantify purity (>98%) and detect isomers .
- Bioassay Standardization : Compare antifungal activity (e.g., Candida albicans MIC assays) across batches using miconazole nitrate as a positive control. Statistical tools like ANOVA identify batch-dependent outliers .
Q. What strategies are effective in studying the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Analog Synthesis : Modify the propanoate chain (e.g., replace methyl with cyclopropyl or aryl groups) and imidazole substituents (e.g., nitro or methoxy groups). Assess changes in logP (lipophilicity) via HPLC retention time correlation .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to cytochrome P450 14α-demethylase, a target in antifungal mechanisms. Validate with IC₅₀ values from enzyme inhibition assays .
Q. What methodologies assess the stability of this compound under various storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via LC-MS; ester hydrolysis is a common pathway, generating miconazole and 2-methylpropanoic acid .
- Kinetic Stability Analysis : Use Arrhenius plots to predict shelf life. For example, if degradation at 25°C follows first-order kinetics (k = 0.0015/day), the shelf life (t₉₀) is ~2 years .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
